3-金刚烷-1-基-2-氨基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

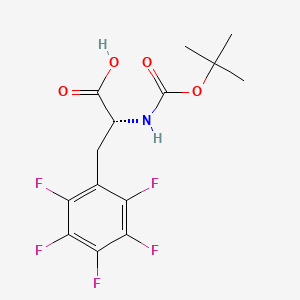

3-Adamantan-1-yl-2-amino-propionic acid, also known as Boc-3-amino-2-(adamantan-1-yl)-propionic acid, is a chemical compound with the formula C18H29NO4 . It is characterized by a highly lipophilic, symmetrical adamantyl motif, which is reported for its hydrophobic bulk and spherical shape . This adamantane building block can be used for structure-activity-relationship studies .

Synthesis Analysis

The synthesis of N-Adamantylated amides, which are similar to 3-Adamantan-1-yl-2-amino-propionic acid, has been reported . The reactions were carried out in sulfuric acid media, and the starting point was 1-adamantyl nitrate . The method is useful for the preparation of antiviral drugs .Molecular Structure Analysis

The molecular structure of 3-Adamantan-1-yl-2-amino-propionic acid is characterized by an adamantyl motif, which is highly lipophilic and symmetrical . This motif is proposed by modelling to favor hydrophobic contacts in protein binding pockets .Chemical Reactions Analysis

Adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under optimized conditions . The reactions were carried out in the sulfuric acid media .科学研究应用

Use in Medicinal Chemistry

Adamantane derivatives, including “3-(1-adamantyl)-2-aminopropanoic acid”, have diverse applications in medicinal chemistry . Their unique structural, biological, and stimulus-responsive properties make them valuable in this field .

Catalyst Development

The compound’s unique structure and properties can be utilized in the development of catalysts . The adamantane motif is known for its hydrophobic bulk and spherical shape, which can favor hydrophobic contacts in protein binding pockets .

Nanomaterials Research

Adamantane derivatives are frequently used in nanomaterials research . Their unique properties make them suitable for the creation of new materials based on natural and synthetic nanodiamonds .

Synthesis of Functional Adamantane Derivatives

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Production of Monomers

Adamantane derivatives can be used in the production of monomers, which are the building blocks of polymers .

Production of Thermally Stable and High-Energy Fuels and Oils

Due to their high reactivity, adamantane derivatives can be used in the production of thermally stable and high-energy fuels and oils .

作用机制

While the specific mechanism of action for 3-Adamantan-1-yl-2-amino-propionic acid is not mentioned in the search results, similar compounds have shown high activity as inhibitors of soluble epoxide hydrolase (sEH, E.C. 3.3.2.10) . Inhibition of sEH in vivo by highly selective inhibitors leads to normalization of blood pressure, relieves inflammation and pain .

属性

IUPAC Name |

3-(1-adamantyl)-2-aminopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-11H,1-7,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQXSMCYFQJRCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874497 |

Source

|

| Record name | ADAMANTYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Adamantan-1-yl-2-amino-propionic acid | |

CAS RN |

70873-69-7 |

Source

|

| Record name | ADAMANTYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

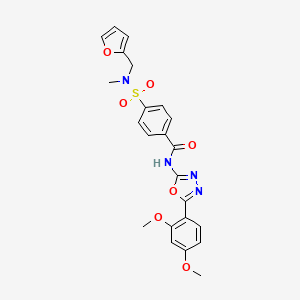

![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B2380227.png)

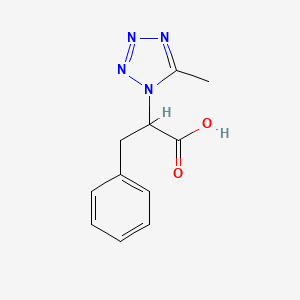

![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B2380231.png)

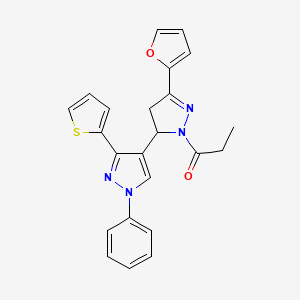

![4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2380238.png)

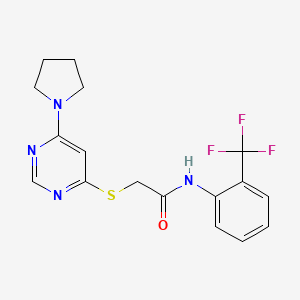

![7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2380240.png)

![Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2380241.png)